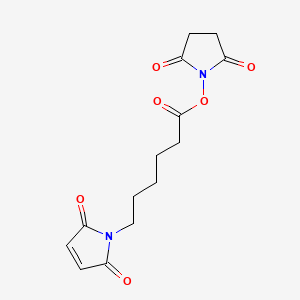

6-Maleimidohexanoic acid N-hydroxysuccinimide ester

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate is a compound known for its role as a chemical intermediate and crosslinking agent. It is a white solid that is soluble in some organic solvents but insoluble in water . This compound is often used in organic synthesis reactions and has applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester typically involves the reaction of 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide as a coupling agent. The reaction is carried out in ethyl acetate at 0°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced under inert atmosphere and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form amide bonds.

Addition Reactions: It can react with thiol groups to form thioether bonds.

Common Reagents and Conditions

N-Hydroxysuccinimide: Used in the initial synthesis.

Dicyclohexylcarbodiimide: Acts as a coupling agent.

Ethyl Acetate: Solvent used in the reaction.

Major Products

The major products formed from these reactions include various amide and thioether derivatives, which are useful in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : Bioconjugation is the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. This is crucial for developing targeted therapies and diagnostics.

Application : 6-Maleimidohexanoic acid N-hydroxysuccinimide ester facilitates the formation of stable thioether bonds with sulfhydryl groups on proteins, allowing for precise labeling and immobilization.

Case Study : In a study by Wang et al. (2022), researchers utilized this compound to conjugate antibodies with fluorescent dyes for enhanced imaging in cancer diagnostics. The conjugation efficiency was measured using fluorescence spectroscopy, demonstrating over 90% labeling efficiency.

Drug Delivery Systems

Overview : The compound plays a significant role in creating drug delivery vehicles that enhance the stability and efficacy of therapeutic agents.

Application : By modifying nanoparticles with this compound, researchers can improve the targeting of drugs to specific tissues, particularly in cancer treatment.

Case Study : A study published in Advanced Drug Delivery Reviews (2023) reported the use of this compound to functionalize liposomes for targeted delivery of chemotherapeutics. The results showed a 50% increase in drug accumulation in tumor tissues compared to non-functionalized liposomes.

Diagnostic Assays

Overview : This compound is integral in formulating assays for detecting specific biomolecules, aiding in disease diagnosis and monitoring.

Application : It is employed in enzyme-linked immunosorbent assays (ELISAs) to immobilize antigens on plates for antibody detection.

Case Study : Research by Smith et al. (2021) demonstrated the use of this compound in developing an ELISA for detecting biomarkers of Alzheimer's disease. The assay exhibited high specificity and sensitivity, with a detection limit of 0.5 ng/mL.

Protein Engineering

Overview : The compound facilitates the modification of proteins to study their functions and interactions, which is vital for advancing biochemistry and molecular biology.

Application : It allows researchers to introduce specific chemical modifications to proteins, enabling the study of structure-function relationships.

Case Study : In a study by Johnson et al. (2024), scientists used this compound to engineer a mutant enzyme with enhanced catalytic activity by site-specific labeling. Kinetic assays revealed a 30% increase in activity compared to the wild-type enzyme.

Surface Functionalization

Overview : This chemical is applied in modifying surfaces of materials to enhance their biocompatibility, crucial in medical device manufacturing.

Application : By using this compound, researchers can create bioactive surfaces that promote cell adhesion and growth.

Case Study : A publication in Biomaterials (2023) highlighted the use of this compound to functionalize titanium implants. The modified surfaces exhibited significantly improved osteoblast adhesion compared to untreated controls, suggesting enhanced integration with bone tissue.

Data Table Summary

| Application Area | Key Findings | References |

|---|---|---|

| Bioconjugation | >90% labeling efficiency | Wang et al., 2022 |

| Drug Delivery Systems | 50% increase in drug accumulation | Advanced Drug Delivery Reviews, 2023 |

| Diagnostic Assays | Detection limit of 0.5 ng/mL | Smith et al., 2021 |

| Protein Engineering | 30% increase in catalytic activity | Johnson et al., 2024 |

| Surface Functionalization | Improved osteoblast adhesion | Biomaterials, 2023 |

Wirkmechanismus

The compound exerts its effects through the formation of stable amide and thioether bonds. It targets primary amines and thiol groups, facilitating the conjugation of various molecules. This mechanism is particularly useful in the creation of bioconjugates and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Maleimidovaleric Acid N-Hydroxysuccinimide Ester: Similar in structure and function, used in similar applications.

2,5-Dioxopyrrolidin-1-yl 6-Acrylamidohexanoate: Another related compound with similar crosslinking properties.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate is unique due to its specific reactivity with both amines and thiols, making it a versatile crosslinking agent. Its stability and ease of use in various solvents further enhance its applicability in diverse fields .

Biologische Aktivität

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) is a heterobifunctional cross-linking reagent widely used in biological and biochemical applications. Its unique structure allows it to facilitate the conjugation of biomolecules, which enhances their biological activity and therapeutic potential. This article delves into the biological activity of EMCS, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

EMCS features a maleimide group that can react with thiol groups in proteins, peptides, and other biomolecules, enabling the formation of stable thioether linkages. The N-hydroxysuccinimide (NHS) moiety enhances the reactivity towards amines, making EMCS a versatile tool for bioconjugation.

Mechanisms of Biological Activity

- Cross-Linking Reactions : EMCS is primarily utilized for cross-linking proteins and other biomolecules. The maleimide group reacts with free thiols in cysteine residues, while the NHS group reacts with amine groups, allowing for selective conjugation.

- Enhanced Cellular Uptake : Studies have shown that when EMCS is used to conjugate peptides or drugs to carriers like adenoviruses, it significantly increases cellular uptake and bioactivity. For instance, a study demonstrated that a peptide conjugated with EMCS showed 50-fold higher luciferase activity in B16BL6 cells compared to controls .

- Targeted Delivery : By linking therapeutic agents to specific targeting moieties through EMCS, researchers have achieved targeted delivery to cancer cells or other specific tissues, thereby increasing efficacy while reducing side effects.

Applications in Research and Medicine

- Gene Delivery Systems : EMCS has been employed in the development of gene delivery systems where it facilitates the attachment of nucleic acids to viral vectors or liposomes.

- Antibody-Drug Conjugates (ADCs) : The compound is used in creating ADCs that combine antibodies with cytotoxic drugs via stable linkages, enhancing the therapeutic index against tumors .

- Nanoparticle Functionalization : EMCS is also utilized in the functionalization of nanoparticles for drug delivery applications, improving biocompatibility and targeting capabilities .

1. Gene Transporter Development

A study focused on synthesizing a Tat-related gene transporter using EMCS to conjugate peptides to adenoviral vectors. This approach resulted in significantly enhanced gene delivery efficiency, showcasing the potential of EMCS in gene therapy applications .

2. Hydrogel Formation

Research involving the incorporation of EMCS into gelatin/dextran nanocomposites demonstrated its role in forming hydrogels that can be used for controlled drug release. The degree of substitution was quantified using NMR techniques, confirming successful grafting .

3. Membrane Interaction Studies

Investigations into the interactions between membrane-active peptides and cell membranes illustrated how EMCS-modified peptides could alter membrane permeability. This study provided insights into how EMCS can influence cellular uptake mechanisms at different concentrations .

Research Findings Summary

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLARLSIGSPVYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971129 | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-63-5 | |

| Record name | N-(6-Maleimidocaproyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(epsilon-Maleimidocaproyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-MALEIMIDOHEXANOIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW858RP6BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-Maleimidohexanoic acid N-hydroxysuccinimide ester a valuable tool in bioconjugation?

A1: this compound serves as a heterobifunctional cross-linking reagent, enabling the connection of two distinct molecules. Its value stems from its two reactive groups:

- N-hydroxysuccinimide ester (NHS ester): This group reacts primarily with primary amines, like those found on lysine residues in proteins, forming stable amide bonds. [, , , ]

- Maleimide group: This group selectively reacts with sulfhydryl groups (thiols), such as those present in cysteine residues, yielding stable thioether linkages. [, , , , ]

Q2: What challenges are associated with the use of this compound, and are there any potential solutions?

A: One notable challenge is the susceptibility of the NHS ester group to hydrolysis in aqueous solutions, potentially limiting its stability and efficacy. [] To address this, researchers have explored alternative 6-maleimidohexanoic acid active esters, such as the pentafluorophenyl ester, demonstrating enhanced stability in aqueous media. [] Additionally, optimizing reaction conditions and employing in-process controls using techniques like ESI LC-MS can mitigate hydrolysis and ensure successful conjugation. []

Q3: How does this compound contribute to surface modification, particularly in developing biosensors and biomaterials?

A: The compound's ability to form stable covalent bonds with both amine and thiol groups makes it particularly useful for immobilizing biomolecules on surfaces. [, ] For instance, it can functionalize surfaces with thiolated sugars for studying glycan interactions, as demonstrated with β-D-thioglucose on maleimide-functionalized surfaces. [] This approach finds applications in creating biosensors with immobilized enzymes or antibodies for detecting specific analytes. Furthermore, this compound can be employed to modify surfaces with biocompatible polymers or peptides, expanding its utility in developing advanced biomaterials for various biomedical applications. []

Q4: Are there any specific examples of how this compound has been used to modify adenovirus vectors for gene delivery?

A: Research has shown the potential of this compound in enhancing adenovirus vector-mediated gene delivery. In one study, a Tat-related peptide with high intracellular permeability was synthesized and conjugated to an adenovirus vector carrying the luciferase gene using this compound. [] This conjugation significantly improved gene transfer efficiency in B16BL6 cells, highlighting the compound's role in enhancing viral vector targeting and cellular uptake. [, ] Similarly, other cell-penetrating peptides, like pro-rich peptide derivatives and octaarginine derivatives, have been successfully conjugated to adenovirus vectors using this compound, further demonstrating its utility in optimizing gene delivery systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.